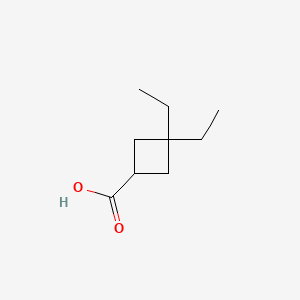

3,3-diethylcyclobutane-1-carboxylic acid

Beschreibung

3,3-Diethylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and two ethyl substituents at position 3 of the cyclobutane ring (Fig. 1). While direct experimental data for this compound are scarce in the provided evidence, its structural analogs—such as 3,3-dimethylcyclobutane-1-carboxylic acid (Mr = 128.17) and 1-ethyl-3,3-dimethylcyclobutane-1-carboxylic acid (C₉H₁₆O₂, Mr = 156) —provide foundational insights. The ethyl groups introduce steric bulk and lipophilicity, which may influence solubility, reactivity, and intermolecular interactions compared to smaller substituents like methyl or hydroxyl groups.

Eigenschaften

IUPAC Name |

3,3-diethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-9(4-2)5-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOPKUQAMUWBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C1)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216230 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-24-8 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Cyclobutanecarboxylic acid, 3,3-diethyl- is an organic compound with the formula C4H7CO2HIt is known to be an intermediate in organic synthesis, suggesting that it may interact with various enzymes or receptors in the body.

Mode of Action

As an intermediate in organic synthesis, it likely undergoes various chemical reactions to form other compounds. These reactions could involve interactions with its targets, leading to changes in their function or activity.

Biochemical Pathways

Cyclobutanecarboxylic acid, 3,3-diethyl- is known to be a precursor to cyclobutylamine. This suggests that it may be involved in the synthesis of cyclobutylamine and potentially other amines. The downstream effects of these pathways would depend on the specific roles of these amines in the body.

Result of Action

As an intermediate in organic synthesis, its primary role may be to serve as a building block for other compounds. The effects of these compounds would depend on their specific functions and activities.

Biologische Aktivität

3,3-Diethylcyclobutane-1-carboxylic acid is a compound of interest due to its potential biological activity. This article reviews existing literature and research findings related to its biological properties, including its antioxidant, antimicrobial, and cytotoxic activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 170.25 g/mol

The compound features a cyclobutane ring with two ethyl groups at the 3-position and a carboxylic acid functional group at the 1-position. This unique structure may influence its biological activity.

Antioxidant Activity

Research indicates that carboxylic acids possess significant antioxidant properties. The antioxidant activity of this compound may stem from its ability to scavenge free radicals and reduce oxidative stress in biological systems. A comparative study on various carboxylic acids showed that structural variations significantly affect their antioxidant capabilities .

Cytotoxic Activity

Cytotoxicity studies involving related compounds indicate that structural features such as hydroxyl groups and the position of substituents can influence cell viability and proliferation. Although direct studies on this compound are scarce, understanding these structure-activity relationships may provide insights into its potential cytotoxic effects against cancer cells .

Research Findings and Case Studies

A systematic review of literature reveals several relevant findings regarding the biological activities of similar compounds:

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxic Activity |

|---|---|---|---|

| Benzoic Acid | High | Moderate | Low |

| Cinnamic Acid | Moderate | High | Moderate |

| Caffeic Acid | High | Low | High |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently not available in the literature.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Molecular and Structural Comparisons

Table 1 summarizes key structural and physicochemical properties of 3,3-diethylcyclobutane-1-carboxylic acid and related compounds.

*Calculated properties for this compound are inferred from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.